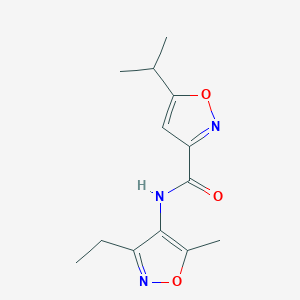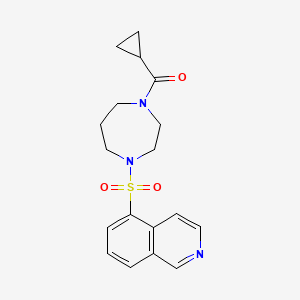![molecular formula C11H12BrClFNO3S B7055098 [(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7055098.png)
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring substituted with various functional groups, including a bromine, chlorine, fluorine, and a sulfonyl group
Preparation Methods
The synthesis of [(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Final functionalization: The methanol group is introduced in the final steps, often through reduction reactions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the halogen atoms, potentially leading to the formation of alcohols or dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies investigating the biological activity of sulfonyl-containing pyrrolidines.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the halogen atoms may enhance binding affinity through halogen bonding. The pyrrolidine ring provides a rigid scaffold that positions these functional groups optimally for interaction with biological targets.
Comparison with Similar Compounds
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol can be compared with other sulfonyl-containing pyrrolidines, such as:
This compound: This compound is unique due to the specific combination of halogen atoms and the sulfonyl group.
Pyrrolidine derivatives: These compounds may lack the sulfonyl group or have different substituents, leading to variations in biological activity and chemical reactivity.
Sulfonyl-containing compounds: Other compounds with sulfonyl groups may have different core structures, such as benzene rings or other heterocycles, which can affect their properties and applications.
Properties
IUPAC Name |
[(2S,4S)-1-(4-bromo-3-chlorophenyl)sulfonyl-4-fluoropyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO3S/c12-10-2-1-9(4-11(10)13)19(17,18)15-5-7(14)3-8(15)6-16/h1-2,4,7-8,16H,3,5-6H2/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPVTWHPRMBPZ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7055016.png)
![[(2S,4S)-4-methoxy-1-[2-(methoxymethyl)-6-methylpyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B7055018.png)
![1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7055028.png)
![1-methyl-N-[[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B7055038.png)
![2-[[6,6-dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055040.png)

![Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate](/img/structure/B7055052.png)

![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7055071.png)
![4,5-Dimethyl-2-[4-(2-propan-2-yloxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B7055076.png)
![2-[[6,6-dimethyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B7055078.png)

![8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7055091.png)
![N-[2-(4-methyl-1H-indol-3-yl)ethyl]-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7055096.png)
